Telmisartan-d3

Vue d'ensemble

Description

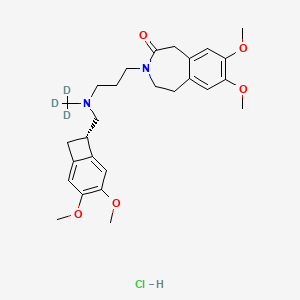

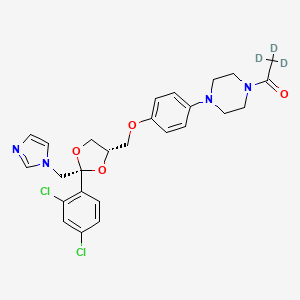

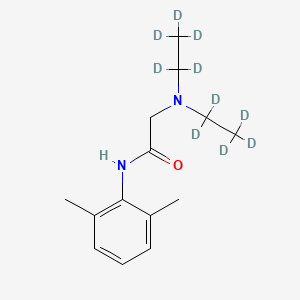

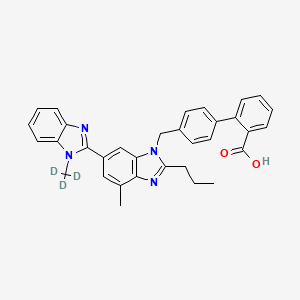

Telmisartan-d3 is a deuterated form of Telmisartan, an angiotensin II receptor antagonist primarily used to treat hypertension. The deuterium atoms in this compound replace three hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties. This modification aims to improve the drug’s efficacy and reduce its side effects.

Applications De Recherche Scientifique

Telmisartan-d3 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Telmisartan.

Biology: Employed in biological studies to understand the interaction of angiotensin II receptor antagonists with cellular receptors.

Medicine: Investigated for its potential therapeutic effects in treating hypertension, cardiovascular diseases, and metabolic disorders.

Industry: Utilized in the pharmaceutical industry for the development of more stable and effective antihypertensive drugs.

Mécanisme D'action

Target of Action

Telmisartan-d3, like Telmisartan, is a selective antagonist of the angiotensin II receptor type 1 (AT1) . The AT1 receptor is a primary target of this compound and plays a crucial role in the regulation of blood pressure .

Mode of Action

This compound binds to the AT1 receptor with high affinity, displacing angiotensin II . This binding inhibits the action of angiotensin II on vascular smooth muscle, leading to a reduction in arterial blood pressure . Recent studies suggest that Telmisartan may also have PPAR-gamma agonistic properties that could potentially confer beneficial metabolic effects .

Biochemical Pathways

This compound affects several biochemical pathways. It blocks the vasoconstrictor and aldosterone secretory effects of angiotensin II . It also improves cardiovascular remodeling associated with the production of endothelial nitric oxide synthase (eNOS) through PPAR-γ, inhibits the Rho-kinase pathway, and suppresses oxidative stress . Furthermore, it has been suggested that this compound may interact with the programmed cell death-ligand 1 (PD-L1) protein dimer .

Pharmacokinetics

This compound demonstrates nonlinear pharmacokinetics when orally administered . Its bioavailability ranges from 42–100% . It has a high protein binding rate of over 99.5% and a minimal liver metabolism via glucuronidation . The elimination half-life of Telmisartan is approximately 24 hours, and it is primarily excreted in feces .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the NLRP3 inflammasome and the activation of the PI3K pathway in neural stem cells injured by oxygen-glucose deprivation . It also has potential anti-inflammatory and antitumor effects .

Action Environment

Environmental factors such as process parameters can influence the action of this compound. For instance, the particle size of Telmisartan can be reduced to the nano-range by anti-solvent crystallization, which can affect its solubility and bioavailability . Furthermore, the presence of certain substances, such as albumin, can affect the hepatic uptake of Telmisartan .

Analyse Biochimique

Biochemical Properties

Telmisartan-d3 inhibits many biochemical processes involved in the control of the cardiovascular system, such as vascular smooth muscle contraction, aldosterone production, and sympathetic tone modulation . It specifically targets the angiotensin II type-1 receptor . Its distinct partial agonist action toward PPAR-γ also imparts anti-inflammatory, antiproliferative, and antioxidant activities .

Cellular Effects

This compound has been shown to markedly suppress the proliferation, migration, and invasion of glioblastoma multiforme (GBM) cell lines . It regulates DNA replication, mismatch repair, and the cell cycle pathway in GBM cells . Furthermore, this compound induced G0/G1 phase arrest and apoptosis .

Molecular Mechanism

This compound’s unique mode of action entails the targeted and enduring inhibition of the angiotensin II type-1 receptor’s reactivity to angiotensin II . In addition to its role as an angiotensin receptor blocker (ARB), this compound exhibits partial agonist activity toward the PPAR-γ . This unique dual activity confers a myriad of additional benefits, including antioxidative, anti-inflammatory, and antiproliferative effects .

Temporal Effects in Laboratory Settings

The pharmacokinetic parameters of this compound showed dose proportionality, with a long terminal half-life of 16 hours . The indirect response pharmacodynamic model estimated the area under the effect curve (AUEC) at three doses .

Dosage Effects in Animal Models

In spontaneously hypertensive rats, this compound was administered at doses of 2, 4, and 8 mg/kg . The pharmacokinetic parameters showed dose proportionality . The IC50 values were calculated at three doses .

Metabolic Pathways

This compound increases eNOS production by stimulation of the PPAR-γ signaling pathway . In addition, this compound inhibits the production of reactive oxygen species via AT1 receptor, which is associated with suppression of NAD(P)H oxidase subunit expression .

Transport and Distribution

This compound has a volume of distribution of approximately 500 liters . It is highly bound to plasma proteins (>99.5%), mainly albumin and alpha 1-acid glycoprotein .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Telmisartan-d3 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

Formation of Biphenyl Derivative: The initial step involves the formation of a biphenyl derivative through a Suzuki coupling reaction.

Introduction of Benzimidazole Moiety: The benzimidazole moiety is introduced via a cyclization reaction.

Deuteration: The final step involves the selective deuteration of the compound, where hydrogen atoms are replaced with deuterium using deuterated reagents under specific conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow synthesis and automated reactors to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: Telmisartan-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.

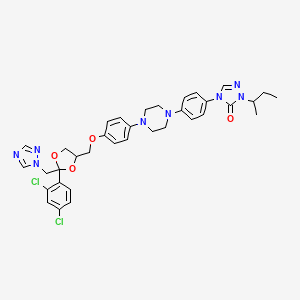

Comparaison Avec Des Composés Similaires

Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.

Valsartan: Known for its high affinity for the angiotensin II type-1 receptor, used in treating hypertension and heart failure.

Olmesartan: Exhibits a longer half-life and higher potency compared to Telmisartan.

Uniqueness of Telmisartan-d3: this compound’s uniqueness lies in its deuterium substitution, which enhances its metabolic stability and reduces the rate of degradation. This modification can lead to improved therapeutic outcomes and fewer side effects compared to its non-deuterated counterparts.

Propriétés

IUPAC Name |

2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMXLENWKUUMAY-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C(=O)O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

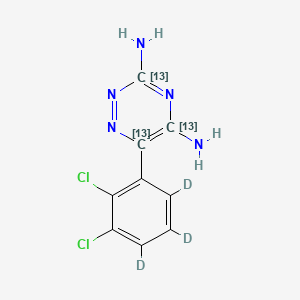

Molecular Formula |

C33H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662199 | |

| Record name | 4'-{[7'-Methyl-1-(~2~H_3_)methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl]methyl}[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189889-44-8 | |

| Record name | 4'-{[7'-Methyl-1-(~2~H_3_)methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl]methyl}[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.